molecular formula C10H12N2O2 B13042510 Methyl 5-(1-aminocyclopropyl)nicotinate

Methyl 5-(1-aminocyclopropyl)nicotinate

Cat. No.: B13042510
M. Wt: 192.21 g/mol
InChI Key: GHYBUIWQKOYIQV-UHFFFAOYSA-N
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Description

Methyl 5-(1-aminocyclopropyl)nicotinate is a chemical compound with the molecular formula C10H12N2O2 It is a derivative of nicotinic acid and contains a cyclopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1-aminocyclopropyl)nicotinate typically involves the reaction of nicotinic acid derivatives with cyclopropylamine. The process may include steps such as esterification and amination under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1-aminocyclopropyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield nicotinic acid derivatives, while reduction may produce cyclopropylamine derivatives.

Scientific Research Applications

Methyl 5-(1-aminocyclopropyl)nicotinate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 5-(1-aminocyclopropyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A methyl ester of niacin used in topical preparations for muscle and joint pain relief.

    Nicotinic acid: A form of vitamin B3 involved in various metabolic processes.

    Cyclopropylamine: A simple amine with a cyclopropyl group, used in organic synthesis.

Uniqueness

Methyl 5-(1-aminocyclopropyl)nicotinate is unique due to its combination of a nicotinic acid derivative with a cyclopropyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in modern science.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 5-(1-aminocyclopropyl)pyridine-3-carboxylate

InChI

InChI=1S/C10H12N2O2/c1-14-9(13)7-4-8(6-12-5-7)10(11)2-3-10/h4-6H,2-3,11H2,1H3

InChI Key

GHYBUIWQKOYIQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CN=C1)C2(CC2)N

Origin of Product

United States

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